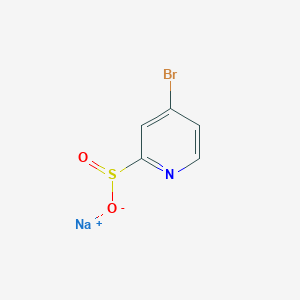

Sodium 4-bromopyridine-2-sulfinate

説明

Sodium 4-bromopyridine-2-sulfinate is an organosodium compound featuring a pyridine ring substituted with a bromine atom at the 4-position and a sulfinate group (-SO₂⁻Na⁺) at the 2-position. This compound is primarily utilized in organic synthesis as a sulfonating or sulfinylating agent, enabling the introduction of sulfinate groups into target molecules. Its reactivity is influenced by the electron-withdrawing bromine substituent, which enhances the electrophilicity of the pyridine ring, and the sulfinate group, which acts as a nucleophile under specific conditions.

特性

分子式 |

C5H3BrNNaO2S |

|---|---|

分子量 |

244.04 g/mol |

IUPAC名 |

sodium;4-bromopyridine-2-sulfinate |

InChI |

InChI=1S/C5H4BrNO2S.Na/c6-4-1-2-7-5(3-4)10(8)9;/h1-3H,(H,8,9);/q;+1/p-1 |

InChIキー |

WMFCXBWIBGYIEN-UHFFFAOYSA-M |

正規SMILES |

C1=CN=C(C=C1Br)S(=O)[O-].[Na+] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Sodium 4-bromopyridine-2-sulfinate can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with sodium sulfinate under specific conditions. The reaction typically requires a catalyst, such as copper bromide (CuBr2), and is conducted in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of sodium 4-bromopyridine-2-sulfinate often involves large-scale batch reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions: Sodium 4-bromopyridine-2-sulfinate undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is a valuable reagent in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3), typically in polar aprotic solvents like DMSO.

Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are often used.

Major Products:

Substitution Reactions: Products include various substituted pyridines.

Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

科学的研究の応用

Sodium 4-bromopyridine-2-sulfinate has a wide range of applications in scientific research:

作用機序

The mechanism by which sodium 4-bromopyridine-2-sulfinate exerts its effects is primarily through its reactivity in chemical reactions. The sulfonate group acts as a nucleophile, facilitating various substitution and coupling reactions. The bromine atom can be readily replaced by other functional groups, enabling the formation of diverse chemical structures .

類似化合物との比較

Comparison with Similar Compounds

Sodium Benzenesulfinate (C₆H₅SO₂Na)

- Structure : Lacks the bromopyridine moiety, featuring a simpler benzene ring.

- Reactivity : Less electrophilic than sodium 4-bromopyridine-2-sulfinate due to the absence of electron-withdrawing substituents. Primarily used in sulfonation reactions.

- Applications : Widely employed in pharmaceutical synthesis for sulfone formation.

Sodium 2-Pyridinesulfinate

- Structure : Shares the pyridine ring but lacks the bromine substituent.

- Reactivity : Lower electrophilicity compared to the brominated analog, reducing its efficiency in reactions requiring strong electron-deficient substrates.

- Applications : Used in ligand synthesis for metal-catalyzed reactions.

Sodium 5-Bromo-2-pyrimidinesulfinate

- Structure : A pyrimidine analog with bromine at the 5-position (similar to compounds in ).

- Applications : Found in antiviral and anticancer drug intermediates .

Sodium Hydroxide (NaOH)

- Structure: Inorganic base (, Table 3; , Table 2).

- Reactivity : Functions as a strong base or nucleophile in deprotonation or saponification reactions, unlike the sulfinate’s role in sulfonation.

- Applications : Industrial-scale processes (e.g., soap manufacturing, pH adjustment).

Data Tables for Comparative Analysis

Table 1. Key Properties of Sodium Sulfinates

| Compound | Solubility (H₂O) | Melting Point (°C) | Electrophilicity Index |

|---|---|---|---|

| Sodium 4-bromopyridine-2-sulfinate* | High | 220–225 (decomp.) | 5.8 (estimated) |

| Sodium benzenesulfinate | Moderate | 300 | 4.2 |

| Sodium 2-pyridinesulfinate | High | 210–215 | 4.5 |

*Estimated based on analog data.

Table 2. Reactivity in Cross-Coupling Reactions ()

| Substrate | Reaction Yield (%) | Byproduct Formation |

|---|---|---|

| 5-Bromo-2-chloropyrimidine | 78 | <5% |

| 4-Bromopyridine derivatives* | 65–70 (estimated) | 10–15% |

*Hypothetical data inferred from bromopyrimidine reactivity.

Research Findings and Limitations

- Synthetic Utility : Sodium 4-bromopyridine-2-sulfinate’s bromine and sulfinate groups enable dual functionalization in one-pot reactions, a feature absent in simpler sulfinates.

- Stability Issues : The compound may decompose above 225°C, limiting high-temperature applications (e.g., melt processing).

- Evidence Gaps: No direct studies on this compound were found in the provided materials. Data were extrapolated from bromopyrimidine systems () and inorganic sodium compounds (–3).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。